

Review of HA-100 in scientific literature.

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Review of **HA-100** and its Homonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature concerning compounds referred to as "**HA-100**" and its variations. Due to the existence of multiple distinct molecules sharing this nomenclature, this document is divided into sections, each dedicated to a specific compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Protein Kinase Inhibitor HA-100

HA-100 is an isoquinoline-based compound that functions as a protein kinase inhibitor. It is utilized in stem cell research to enhance the efficiency of human fibroblast reprogramming and to improve the survival of single cells in culture.[1]

Quantitative Data: In Vitro Kinase Inhibition



Target Kinase	IC50 (μM)	Ki (μM)	Competitive with	Reference
cGMP- dependent protein kinase (PKG)	4	-	Not specified	[2][3]
cAMP-dependent protein kinase (PKA)	8	-	Not specified	[2][3]
Protein Kinase C (PKC)	12	6.5	ATP	[2]
Myosin Light Chain Kinase (MLCK)	240	61	ATP	[2]

Experimental Protocols

Protocol: Inhibition of Protein Kinases in vitro

A common method to determine the inhibitory activity of **HA-100** on various protein kinases involves a kinase assay. In this assay, the kinase, its substrate (e.g., a peptide or protein), and ATP (often radiolabeled) are incubated in the presence of varying concentrations of the inhibitor (**HA-100**). The activity of the kinase is measured by the amount of phosphate transferred to the substrate. The IC₅₀ value is then calculated as the concentration of **HA-100** that reduces the kinase activity by 50%. To determine the mechanism of inhibition (e.g., competitive with ATP), the assay is performed with varying concentrations of both the inhibitor and ATP, and the data are analyzed using methods such as Lineweaver-Burk plots.

Protocol: Use of **HA-100** in Human Pluripotent Stem Cell Culture

For improving single-cell survival and cloning efficiency of human pluripotent stem cells (hPSCs), **HA-100** is added to the culture medium. A typical protocol involves:

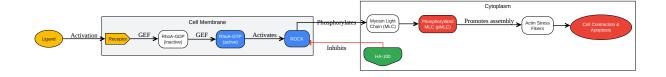
• Dissociating hPSCs into single cells using an appropriate enzyme (e.g., accutase).



- Plating the single cells onto a suitable matrix-coated plate (e.g., Matrigel) in a standard hPSC culture medium.
- Supplementing the culture medium with HA-100 at a final concentration determined by titration, often in the range of 5-10 μM.
- Culturing the cells under standard conditions (37°C, 5% CO₂), with daily medium changes.
- Assessing cell survival and colony formation after a defined period (e.g., 5-7 days).

Signaling Pathways

HA-100 is also known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by phosphorylating various downstream targets, including myosin light chain (MLC). Inhibition of this pathway by **HA-100** can lead to the disassembly of actin stress fibers and a reduction in cellular tension, which is beneficial for the survival of dissociated stem cells.



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Caption: Inhibition of the Rho/ROCK signaling pathway by **HA-100**.

iHA-100: An Anti-Influenza Macrocyclic Peptide

iHA-100 is a macrocyclic peptide that targets the stalk domain of hemagglutinin (HA) on the surface of Group 1 influenza A viruses. By binding to this conserved region, iHA-100 inhibits



both the attachment of the virus to host cells and the subsequent membrane fusion process, which is essential for viral entry.[4]

Quantitative Data: In Vivo Efficacy in a Mouse Model

A study in mice infected with a lethal dose (5 MLD₅₀) of H5N1 influenza virus demonstrated the therapeutic potential of i**HA-100**.[4]

Treatment Group	Administration Schedule (days post-infection)	Survival Rate (%)
Vehicle	0-4	0
iHA-100 (1.9 mg/kg/day)	0-4	100
iHA-100 (1.9 mg/kg/day)	2-6	80
iHA-100 (1.9 mg/kg/day)	4-8	60
iHA-100 (1.9 mg/kg/day)	6-10	20
Zanamivir (3.3 mg/kg/day)	0-4	100

Experimental Protocols

Protocol: Plaque Reduction Assay for Antiviral Activity

The antiviral activity of i**HA-100** is commonly assessed using a plaque reduction assay. A typical protocol is as follows:

- Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates to form a confluent monolayer.
- A known titer of influenza virus (e.g., 40-50 plaque-forming units, PFU) is pre-incubated with various concentrations of i**HA-100** for 1 hour at 37°C.
- The virus-inhibitor mixture is then added to the MDCK cell monolayers and incubated for 2 hours to allow for viral adsorption.



- The inoculum is removed, and the cells are washed and overlaid with a semi-solid medium (e.g., 1% low melting agarose) containing the corresponding concentration of iHA-100.
- The plates are incubated for 72 hours at 37°C with 5% CO₂ to allow for plaque formation.
- The cells are then fixed with 10% formaldehyde, and the agarose overlay is removed.
- The cell monolayer is stained with crystal violet, and the plaques are counted.
- The percentage of plaque inhibition is calculated relative to a no-drug control, and the EC₅₀ (the concentration that inhibits 50% of plaque formation) is determined.[5]

Protocol: In Vivo Efficacy in a Mouse Influenza Model

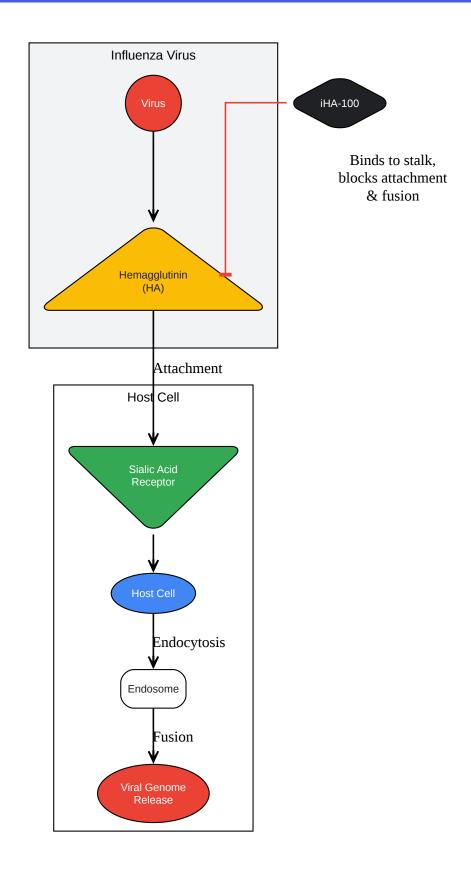
The therapeutic efficacy of i**HA-100** in vivo can be evaluated in a mouse model of influenza infection:

- Female BALB/c mice (e.g., 6-8 weeks old) are lightly anesthetized.
- Mice are intranasally inoculated with a lethal dose of influenza virus (e.g., 5 MLD₅₀ of H5N1).
- Treatment with i**HA-100** (e.g., 1.9 mg/kg/day, intranasally) or a vehicle control is initiated at various time points post-infection and continued for a specified duration (e.g., 5 days).
- Body weight and survival are monitored daily for a period of 14-21 days.
- In separate cohorts, lungs can be harvested at different time points to determine viral titers and assess lung pathology.[4]

Signaling Pathways and Mechanism of Action

The mechanism of i**HA-100** is to physically block the function of the influenza hemagglutinin (HA) protein.





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Caption: Mechanism of action of iHA-100 against influenza virus.



HT-100 (Halofuginone Hydrobromide): A Treatment for Duchenne Muscular Dystrophy

HT-100 is a delayed-release formulation of halofuginone hydrobromide, a small molecule with anti-fibrotic and anti-inflammatory properties.[6][7] It has been investigated as a potential treatment for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and fibrosis.[8][9]

Quantitative Data: Clinical Trial Results

Interim results from a Phase 1b/2a clinical trial of HT-100 in boys with DMD showed encouraging trends in muscle strength.[8][10]

Patient Cohort (n=10)	Duration of Participation	Dosing	Mean Total Muscle Strength vs. Steroid- Treated External Control	Mean Increase in Total Muscle Strength from Baseline
2 lowest dose cohorts	18-22 months	At least 6 months of continuous dosing	22.3% greater (p=0.027)	11.7%

Note: The clinical trial for HT-100 was temporarily suspended due to a serious adverse event at a high dose, but was later allowed to resume at lower doses.[10]

Experimental Protocols

Protocol: Phase 1b/2a Clinical Trial (HALO-DMD-01/02, NCT01847573)

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of increasing doses of HT-100 in boys and young men with DMD.[11]

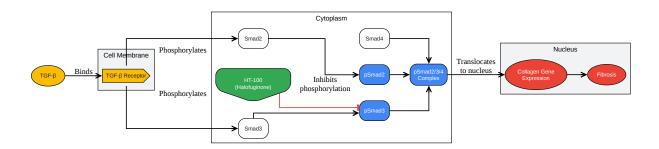
• Participants: Ambulatory and non-ambulatory males with a confirmed diagnosis of DMD.



- Study Design: A dose-escalation study with multiple cohorts receiving different daily oral doses of HT-100.
- Dosing: Dosing cohorts ranged from 0.3 mg/day to 1.2 mg/day in the preliminary phase.[7]
- Outcome Measures:
 - Primary: Safety and tolerability, assessed by monitoring adverse events, and pharmacokinetics.
 - Secondary/Exploratory: Efficacy endpoints including quantitative muscle testing (QMT) of upper and lower extremity muscle groups, and biomarkers of muscle damage, fibrosis, and inflammation.

Signaling Pathways

The anti-fibrotic effect of halofuginone is primarily attributed to its inhibition of the Transforming Growth Factor-beta (TGF- β) signaling pathway. TGF- β is a key cytokine that promotes fibrosis by stimulating the production of extracellular matrix proteins, such as collagen. Halofuginone has been shown to specifically block the phosphorylation of Smad3, a key downstream mediator of TGF- β signaling.[12]





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Caption: HT-100 (Halofuginone) inhibits the TGF-β signaling pathway.

BOLD-100: A Ruthenium-Based Anti-Cancer Therapeutic

BOLD-100 is a novel, first-in-class ruthenium-based anti-cancer agent currently in clinical development. It has a multi-modal mechanism of action that includes the induction of reactive oxygen species (ROS) and the inhibition of the endoplasmic reticulum (ER) stress-response protein GRP78.[13]

Quantitative Data: Phase 2 Clinical Trial Results

BOLD-100 has been evaluated in a Phase 2 clinical trial (NCT04421820) in combination with the chemotherapy regimen FOLFOX for the treatment of advanced gastrointestinal cancers. [13]

Metastatic Colorectal Cancer (n=36)[9][14]

Endpoint	Result	95% Confidence Interval
Median Progression-Free Survival (PFS)	3.9 months	2.7 - 5.7 months
Median Overall Survival (OS)	9.6 months	6.0 - 17.0 months
Objective Response Rate (ORR)	7.0%	1.0 - 20.0%
Disease Control Rate (DCR)	76.0%	58.0 - 88.0%

Advanced Gastric Cancer (n=21, 18 evaluable)[6][15]



Endpoint	Result	95% Credible/Confidence Interval
Median Progression-Free Survival (PFS)	4.2-4.3 months	2.8 - 7.1 months
Median Overall Survival (OS)	7.9 months	4.8 - 15.0 months
Objective Response Rate (ORR)	11.0%	2.0 - 31.0%
Disease Control Rate (DCR)	72.0%	49.0 - 89.0%

Advanced Biliary Tract Cancer (n=22, 18 evaluable)[15]

Endpoint	Result	95% Confidence Interval
Median Progression-Free Survival (PFS)	6.0 months	3.8 - 10.0 months
Median Overall Survival (OS)	7.3 months	4.5 - 13.0 months
Objective Response Rate (ORR)	6.0%	1.0 - 23.0%
Disease Control Rate (DCR)	83.0%	62.0 - 95.0%

Experimental Protocols

Protocol: Phase 2 Clinical Trial (BOLD-100-001, NCT04421820)

This is a prospective, open-label, Phase 2 study of BOLD-100 in combination with FOLFOX in patients with advanced gastrointestinal cancers.[9]

- Participants: Patients with advanced metastatic colorectal, gastric, pancreatic, or bile duct cancer who have progressed on prior therapies.
- Study Design: Patients received BOLD-100 in combination with a standard FOLFOX regimen.

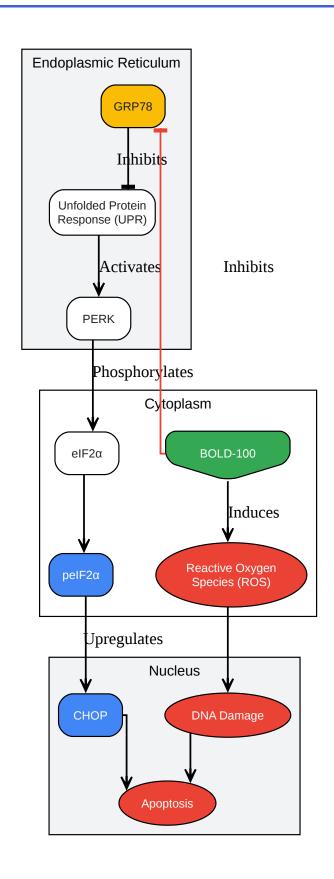


- Dosing: BOLD-100 was administered at a dose of 625 mg/m² with FOLFOX on day 1 of each 14-day cycle.[9]
- Outcome Measures:
 - Primary: Progression-free survival (PFS), overall survival (OS), objective response rate (ORR), and disease control rate (DCR).
 - Secondary: Safety and tolerability of the combination therapy.

Signaling Pathways

BOLD-100's mechanism of action involves the inhibition of GRP78, a key regulator of the unfolded protein response (UPR) in the endoplasmic reticulum. By inhibiting GRP78, BOLD-100 disrupts protein folding homeostasis, leading to ER stress and the activation of proapoptotic UPR pathways, such as the PERK-eIF2α-CHOP pathway. Additionally, BOLD-100 induces reactive oxygen species (ROS), which can cause DNA damage and activate DNA damage response pathways like the ATR/Chk1 axis.[16][17][18]





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Caption: Multi-modal mechanism of action of BOLD-100.



High Molecular Weight Hyaluronic Acid (HMW HA) at 100 µg/mL

In the context of severe bacterial pneumonia, high molecular weight hyaluronic acid (HMW HA) at a concentration of 100 μ g/mL has been investigated for its therapeutic effects. HMW HA has been shown to suppress inflammation and improve lung function in preclinical models.[19]

Quantitative Data: In Vitro Anti-inflammatory Effects

Cell Type	Insult	Treatment	Outcome Measure	Result	Reference
Human Monocytes	Extracellular Vesicles (EVs) from infected lungs	HMW HA (100 μg/mL)	TNFα secretion	Significant decrease	[19]
Human Lung Microvascular Endothelial Cells (HLMVEC)	Cytomix (inflammatory cytokines)	HMW HA (100 μg/mL)	Protein permeability	Significant restoration	[20]

Experimental Protocols

Protocol: Ex Vivo Perfused Human Lung Model of Pneumonia

This model allows for the study of lung injury and therapeutic interventions in a human lung outside the body.

- A human lung rejected for transplantation is placed in a sterile chamber.
- The pulmonary artery and left atrium are cannulated, and the lung is perfused with a solution containing 5% albumin and whole blood.
- The lung is ventilated mechanically.
- Pneumonia is induced by instilling bacteria (e.g., E. coli or P. aeruginosa) into the bronchi.



- After a period of injury, HMW HA is administered into the perfusate.
- Physiological parameters such as alveolar fluid clearance, protein permeability, and pulmonary edema are measured.
- Samples of bronchoalveolar lavage fluid and perfusate are collected to measure bacterial counts and inflammatory markers.[21][22]

Protocol: In Vitro Monocyte Stimulation Assay

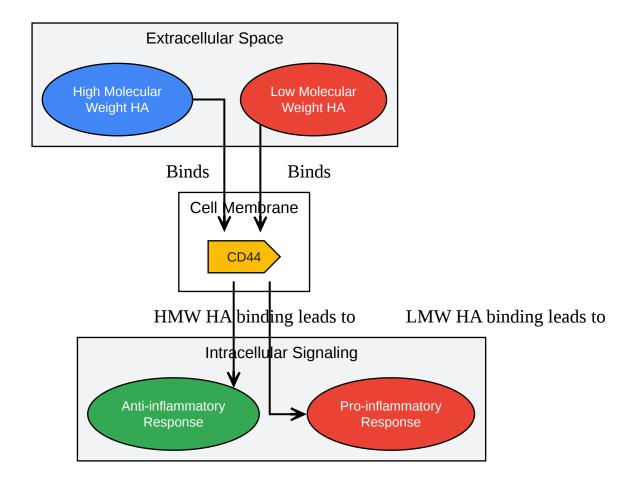
This assay is used to assess the inflammatory response of immune cells.

- Human monocytes are isolated from whole blood.
- The monocytes are stimulated with an inflammatory agent, such as extracellular vesicles (EVs) collected from the perfusate of an infected lung.
- In the treatment group, HMW HA (100 µg/mL) is added along with the inflammatory stimulus.
- The cells are incubated for a set period (e.g., 6 hours).
- The supernatant is collected, and the concentration of inflammatory cytokines, such as TNFα, is measured by ELISA.[19]

Signaling Pathways

The effects of HMW HA are largely mediated through its interaction with the cell surface receptor CD44. The binding of HMW HA to CD44 can initiate intracellular signaling cascades that have anti-inflammatory and anti-hyperalgesic effects. In contrast, low molecular weight HA (LMW HA), which can be produced during tissue injury, can have pro-inflammatory effects, also through CD44 signaling. This suggests that the size of the hyaluronic acid molecule is a critical determinant of its biological activity.[23][24][25][26]





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Caption: Differential signaling of high vs. low molecular weight HA via CD44.

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- To cite this document: BenchChem. [Review of HA-100 in scientific literature.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013617#review-of-ha-100-in-scientific-literature]

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